Sec-butyl butyrate-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-butyl butyrate-d2, also known as butyric acid sec-butyl ester-d2, is a deuterated compound. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in the study of metabolic and pharmacokinetic processes .
Vorbereitungsmethoden
Sec-butyl butyrate-d2 can be synthesized through various methods. One common approach is the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting butyric acid chloride with sec-butyl alcohol in the presence of a base, such as pyridine, to form sec-butyl butyrate. The deuterated version is prepared by using deuterated reagents . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Sec-butyl butyrate-d2 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form butyric acid and sec-butyl alcohol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound back to its alcohol form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Sec-butyl butyrate-d2 is widely used in scientific research:
Chemistry: It serves as a tracer in metabolic studies due to its deuterated nature, allowing researchers to track its metabolic pathways.
Biology: It is used in studies involving enzyme kinetics and metabolic processes.
Medicine: The compound is utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the production of fragrances and flavors due to its ester properties.
Wirkmechanismus
The mechanism of action of sec-butyl butyrate-d2 involves its interaction with various molecular targets. In metabolic studies, it acts as a substrate for enzymes, allowing researchers to study enzyme activity and metabolic pathways. The deuterium atoms in the compound provide a unique advantage as they can be detected using mass spectrometry, providing detailed insights into the metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Sec-butyl butyrate-d2 is similar to other deuterated esters, such as ethyl butyrate-d2 and methyl butyrate-d2. its unique structure, with a sec-butyl group, provides distinct properties that make it particularly useful in specific research applications. For example, its larger molecular size compared to ethyl or methyl esters can affect its metabolic rate and distribution in biological systems .
Similar Compounds
- Ethyl butyrate-d2
- Methyl butyrate-d2
- Propyl butyrate-d2
Eigenschaften
Molekularformel |
C8H16O2 |
---|---|
Molekulargewicht |
146.22 g/mol |
IUPAC-Name |
butan-2-yl 3,4-dideuteriobutanoate |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/i1D,4D |
InChI-Schlüssel |
QJHDFBAAFGELLO-DRSKVUCWSA-N |
Isomerische SMILES |
[2H]CC([2H])CC(=O)OC(C)CC |
Kanonische SMILES |
CCCC(=O)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.